2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide
CAS No.:
Cat. No.: VC20187602
Molecular Formula: C23H29N5OS
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N5OS |
|---|---|
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29) |
| Standard InChI Key | BJKHMFYXHRCLLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C |
Introduction
The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives. These compounds are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound is characterized by a triazole ring substituted with an amino group and a bulky tert-butyl phenyl group, linked via a thioether to an acetamide moiety bearing a trimethylphenyl substituent.
Structural Features
The molecular structure of the compound includes:
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A 1,2,4-triazole ring, which serves as a pharmacophore in many bioactive molecules.
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A tert-butyl-substituted phenyl group, providing steric bulk and influencing lipophilicity.
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A thioether linkage connecting the triazole and acetamide groups.
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A trimethylphenyl moiety on the acetamide nitrogen, enhancing hydrophobic interactions in biological systems.
These features contribute to its chemical stability and potential biological activity.
Synthesis
While specific synthesis data for this exact compound is unavailable in the provided sources, similar 1,2,4-triazole derivatives are typically synthesized using:
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Cyclization reactions involving hydrazine derivatives and carbon disulfide or other reagents to form the triazole core.
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Thioether formation via nucleophilic substitution using thiol groups.
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Amidation reactions to attach the acetamide group.
Biological Activities
Compounds with structural similarities to 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide have demonstrated diverse biological activities:
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Anticancer Activity:
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Antimicrobial Properties:
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Anti-inflammatory Potential:
Applications
The compound's structure suggests potential applications in:
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Pharmaceutical Development:
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As a lead molecule for anticancer or antimicrobial drug design.
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For further optimization through structure-activity relationship (SAR) studies.
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Material Science:
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Triazole derivatives are sometimes used as ligands in coordination chemistry.
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Limitations and Future Directions
While promising, further studies are needed to evaluate:
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Toxicological profiles and metabolic stability.
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Detailed mechanisms of action through experimental assays.
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Optimization of synthesis routes for scalability.
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